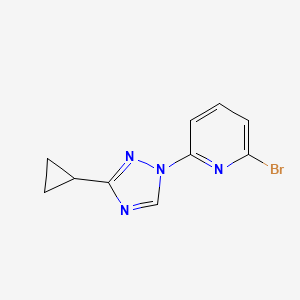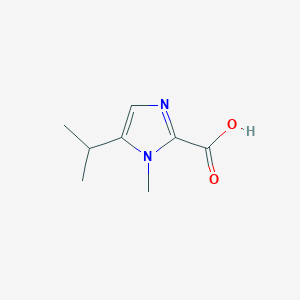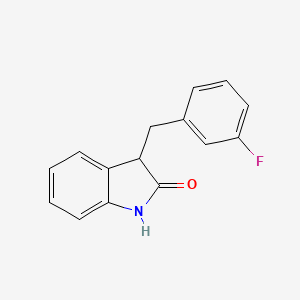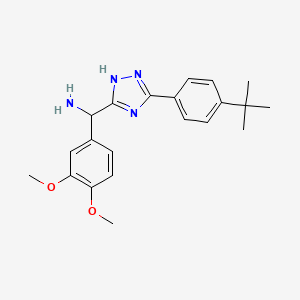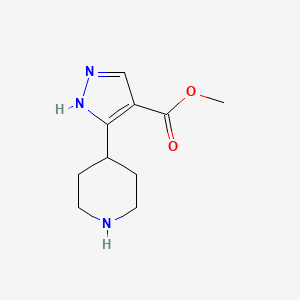
Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of piperidine and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-3-(Piperidin-4-yl)-1H-pyrazol-4-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion eines Piperidinderivats mit einem Pyrazolvorläufer unter kontrollierten Bedingungen. Zum Beispiel kann die Reaktion von 4-Piperidon mit Hydrazinhydrat, gefolgt von einer Veresterung, die gewünschte Verbindung ergeben .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseprozesse umfassen, die auf Ausbeute und Reinheit optimiert sind. Die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, wie z. B. Temperatur- und pH-Kontrolle, sind entscheidend, um die Effizienz des Produktionsprozesses zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-3-(Piperidin-4-yl)-1H-pyrazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen ergeben kann .
Wissenschaftliche Forschungsanwendungen
Methyl-3-(Piperidin-4-yl)-1H-pyrazol-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Es wird in der Untersuchung von Enzymwechselwirkungen und Rezeptorbindung verwendet.
Medizin: Es hat potenzielle therapeutische Anwendungen, darunter als entzündungshemmendes oder schmerzlinderndes Mittel.
Industrie: Es wird in der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(Piperidin-4-yl)-1H-pyrazol-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Ähnliche Verbindungen:
- 1-(4-Fluorbenzyl)piperidin-4-yl][4-fluorphenyl]methanol
- 1-(3,4-Dichlorbenzyl)piperidin-4-yl][4-fluorphenyl]methanol
- **1-(4-Brombenzyl)piperidin-4-yl][4-fluorphenyl]methanol
Vergleich: Methyl-3-(Piperidin-4-yl)-1H-pyrazol-4-carboxylat ist einzigartig aufgrund seiner spezifischen Kombination von Piperidin- und Pyrazolringen, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Profile aufweisen, was es für spezifische Anwendungen in der medizinischen Chemie und Arzneimittelentwicklung geeignet macht .
Wirkmechanismus
The mechanism of action of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- **1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Comparison: Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 5-piperidin-4-yl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13-9(8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
PAYQPOZESPRQEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NN=C1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



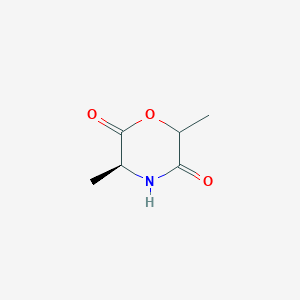
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
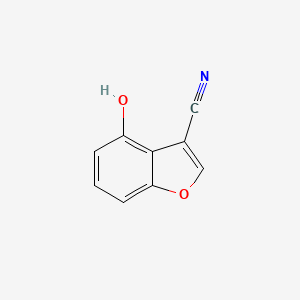
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
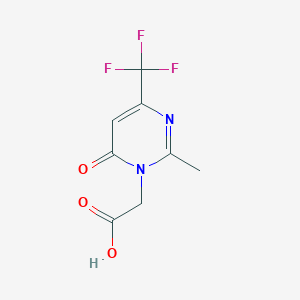
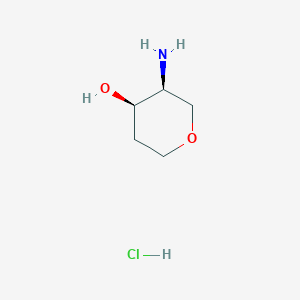

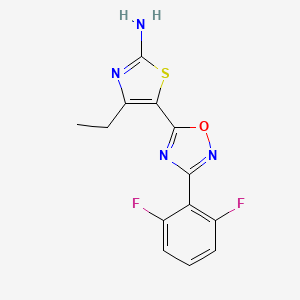
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
